molecular formula C10H13BO5 B8118999 [2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid

[2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid

Cat. No.: B8118999
M. Wt: 224.02 g/mol
InChI Key: QQDJNKWAHJXDQQ-UHFFFAOYSA-N
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Description

[2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H13BO5. This compound is part of the boronic acid family, which is widely recognized for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both boronic acid and ester functionalities in its structure makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoethyl acetate and phenylboronic acid.

    Reaction Conditions: The key reaction involves the coupling of 2-bromoethyl acetate with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium complexes, often using a base such as potassium carbonate in a solvent like ethanol or water.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid can undergo oxidation reactions to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include phenol derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound can be used to design enzyme inhibitors for studying enzyme function and regulation.

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They are investigated for their anticancer, antibacterial, and antiviral properties. This compound could serve as a lead compound in the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with diols makes it useful in the design of sensors and separation materials.

Mechanism of Action

The mechanism by which [2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition and sensor applications. The ester functionality also plays a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the ethoxy-oxoethoxy group, making it less versatile in certain synthetic applications.

    4-(2-Methoxy-2-oxoethyl)phenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.

    (E)-2-Phenylethenylboronic acid: Contains a vinyl group, making it more reactive in certain coupling reactions.

Uniqueness

[2-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid is unique due to the presence of both the boronic acid and ethoxy-oxoethoxy functionalities. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[2-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6,13-14H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDJNKWAHJXDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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